WAY-262611

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

WAY-262611 es un compuesto químico reconocido por su actividad específica como inhibidor de la enzima Dickkopf-1 (DKK1), que antagoniza naturalmente la vía de señalización Wnt . Esta vía es esencial para procesos celulares que incluyen la proliferación, la diferenciación y la migración . This compound ha demostrado efectos terapéuticos en enfermedades como la osteoporosis y la enfermedad inflamatoria intestinal al activar la vía Wnt/β-catenina .

Métodos De Preparación

La síntesis de WAY-262611 implica la reacción de 1- (4- (2-naftalenil)-2-pirimidinil)piperidin-4-il)metanamina con varios reactivos en condiciones específicas . El compuesto se prepara típicamente en una solución de 0.5% de metilcelulosa/2% de Tween-80 para la administración oral en estudios con animales .

Análisis De Reacciones Químicas

WAY-262611 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, aunque las rutas de reacción detalladas no están ampliamente documentadas.

Reducción: Las reacciones de reducción que involucran this compound son menos comunes.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando los grupos pirimidinil y piperidinil.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Rhabdomyosarcoma (RMS)

Research has demonstrated that WAY-262611 can impair the survival of tumor cells in rhabdomyosarcoma models. In vitro studies indicated that RMS cell lines showed sensitivity to this compound treatment, with IC50 values as low as 0.25 μM . The compound not only reduced cell proliferation but also decreased invasion rates by downregulating focal adhesion kinase (FAK), a key regulator of oncogenic processes .

Key Findings:

- IC50 Values: RD (0.30 μM), CW9019 (0.25 μM)

- Effects: Decreased cell proliferation and invasion; increased β-catenin levels and myogenic markers.

Osteosarcoma

In osteosarcoma, this compound has been shown to inhibit metastasis and promote osteoblastic differentiation. Studies revealed that it activates canonical Wnt signaling, leading to reduced proliferation of osteosarcoma cell lines with IC50 values ranging from 1 to 8 μM . The compound was effective in inducing G2/M cell cycle arrest without significant cytotoxicity, confirming its potential as a therapeutic agent against this aggressive cancer type.

Key Findings:

- IC50 Values: 3-8 μM for viability; ~1 μM for proliferation.

- Mechanism: Induces G2/M arrest and promotes osteogenic differentiation through Wnt signaling.

Inflammatory Bowel Disease (IBD)

This compound has also been investigated for its effects on inflammatory bowel disease. In preclinical models, it demonstrated the ability to ameliorate symptoms associated with IBD by enhancing Wnt signaling, which is crucial for intestinal epithelial repair and regeneration . The compound's ability to modulate DKK-1 levels suggests a therapeutic avenue for treating chronic inflammatory conditions.

Key Findings:

- Effects on IBD: Amelioration of symptoms through enhanced Wnt signaling.

Summary of Applications

| Application Area | Key Findings | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Rhabdomyosarcoma | Impaired tumor cell survival; reduced invasion | 0.25 - 0.30 μM | Inhibition of DKK-1 enhances β-catenin |

| Osteosarcoma | Inhibited metastasis; induced osteoblastic differentiation | 1 - 8 μM | Activation of Wnt signaling |

| Inflammatory Bowel Disease | Ameliorated symptoms | Not specified | Enhanced intestinal epithelial repair |

Case Studies

Rhabdomyosarcoma Case Study:

In vivo studies using orthotopic RMS mouse models showed that treatment with this compound significantly reduced the number of viable tumor cells detected in lung tissue after intravenous injection, indicating its potential to inhibit metastasis .

Osteosarcoma Case Study:

In a study involving patient-derived xenografts, this compound not only inhibited tumor growth but also promoted differentiation towards an osteoblastic phenotype, suggesting a dual role in both treating the cancer and potentially aiding bone repair .

Mecanismo De Acción

El mecanismo de acción de WAY-262611 implica la inhibición de DKK1, lo que mejora la actividad de señalización Wnt . Al bloquear DKK1, this compound facilita la activación de la vía Wnt/β-catenina, lo que lleva a una mayor actividad transcripcional de los genes diana de Wnt . Este efecto es significativo para estudiar procesos celulares como la diferenciación y el papel de las vías de señalización en el desarrollo celular .

Comparación Con Compuestos Similares

WAY-262611 es único en su inhibición específica de DKK1 y activación de la vía Wnt/β-catenina . Compuestos similares incluyen:

XAV939: Un inhibidor de tankyrase que estabiliza axin y antagoniza la señalización Wnt.

IWR-1: Un inhibidor de la respuesta Wnt que estabiliza axin y promueve la degradación de β-catenina.

LGK974: Un inhibidor de porcupine que bloquea la secreción de ligandos Wnt.

Estos compuestos también se dirigen a la vía de señalización Wnt pero a través de diferentes mecanismos, lo que destaca la singularidad de this compound en su inhibición específica de DKK1 .

Actividad Biológica

WAY-262611 is a small molecule inhibitor of Dickkopf-1 (DKK-1), a protein that negatively regulates the Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications in various diseases, including inflammatory bowel disease (IBD) and certain types of cancer. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for clinical use.

This compound functions primarily by inhibiting DKK-1, which facilitates the interaction between Wnt3a and LRP5, leading to the activation of the Wnt/β-catenin pathway. The inhibition of DKK-1 prevents the formation of the DKK-1-LRP5-Kremen complex, which is crucial for the negative regulation of this signaling pathway . By activating Wnt/β-catenin signaling, this compound promotes cellular proliferation and differentiation, particularly in tissues where Wnt signaling plays a vital role.

In Vitro Studies

- Cell Proliferation and Migration : In studies involving fibroblast-like synoviocytes, this compound demonstrated significant inhibition of cell migration and reduced expression levels of focal adhesion kinase (FAK), which is implicated in oncogenic processes such as migration and invasion . The compound showed IC50 values as low as 0.25 μM in sensitive cell lines, indicating potent biological activity.

- Wnt/β-Catenin Activation : Treatment with this compound resulted in increased β-catenin levels and promoter activity, as measured by luciferase assays. This effect was observed alongside an induction of myogenic markers such as MYOD1 and myogenin, highlighting its role in muscle differentiation .

- Impact on Cell Viability : In a study examining the effects on inflammatory bowel disease models, this compound was shown to ameliorate IBD symptoms by enhancing the viability of intestinal epithelial cells and reducing apoptosis induced by dextran sulfate sodium (DSS) . The compound activated the Wnt/β-catenin pathway, leading to improved epithelial repair mechanisms.

In Vivo Studies

In vivo experiments have demonstrated that this compound can decrease tumor cell viability in mouse models. Following administration, there was a statistically significant reduction in GFP-positive cells in treated mice compared to controls . However, it is important to note that while this compound activated Wnt signaling pathways and induced differentiation in vitro, it did not produce significant effects on tumor growth in primary mouse models .

Tables Summarizing Key Data

| Study | Cell Line | IC50 (μM) | Effects Observed |

|---|---|---|---|

| RD | 0.30 | Reduced migration and proliferation | |

| CW9019 | 0.25 | Induction of myogenic markers | |

| Mode-k | Not specified | Amelioration of IBD symptoms |

1. Inflammatory Bowel Disease (IBD)

In a recent study focusing on IBD, researchers established a DSS-induced model to evaluate the protective effects of this compound. The results indicated that treatment led to significant improvements in histopathological outcomes and reduced apoptosis rates in intestinal epithelial cells. The activation of Wnt/β-catenin signaling was confirmed through immunohistochemical staining for Wnt3a and DKK-1 .

2. Osteosarcoma Metastasis

Another study explored the role of this compound in osteosarcoma metastasis. The findings revealed that the compound enhanced nuclear localization and transcriptional activity of β-catenin, thereby inhibiting metastatic behaviors associated with osteosarcoma cells .

Propiedades

IUPAC Name |

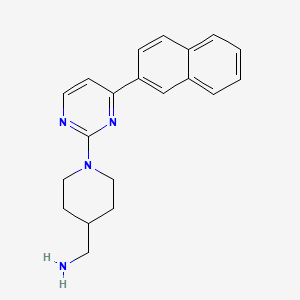

[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLITPHIARVDJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine interact with the Wnt signaling pathway to affect bone formation?

A1: The research paper focuses on the discovery and preclinical development of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, identified as WAY-262611. This compound acts as a "wingless agonist," meaning it activates the Wnt signaling pathway. [] The Wnt pathway, particularly its beta-catenin dependent branch, plays a crucial role in regulating bone formation. [] While the specific interaction mechanism of this compound with the Wnt pathway isn't detailed in the provided abstract, its characterization as a "wingless agonist" suggests it mimics the action of Wnt ligands. This, in turn, likely leads to the stabilization and activation of beta-catenin, a protein that regulates gene expression and ultimately promotes bone formation. The study demonstrates that this compound, when administered orally to ovariectomized rats, successfully increased the rate of trabecular bone formation in a dose-dependent manner. [] This highlights its potential as a therapeutic agent for bone disorders characterized by low bone mass or impaired bone formation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.